3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine
Description
3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine is a pyrazole-derived primary amine characterized by a cyclohexyl group at position 3 and an ethyl group at position 4 of the pyrazole ring. Pyrazole amines are critical intermediates in pharmaceutical and agrochemical research due to their versatility in hydrogen bonding and molecular recognition properties . The cyclohexyl substituent introduces significant steric bulk and hydrophobicity, which may influence solubility and receptor binding, while the ethyl group enhances lipophilicity compared to smaller alkyl chains like methyl.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-cyclohexyl-4-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-2-9-10(13-14-11(9)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H3,12,13,14) |
InChI Key |
TWXTZVGLNFLKJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of pyrazoles, including this compound, often involves scalable and efficient synthetic routes. These methods may include catalytic processes, such as ruthenium-catalyzed hydrogen transfer reactions, or eco-friendly methodologies like microwave-assisted reactions . The choice of method depends on factors such as yield, purity, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular pathways. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Cyclohexyl vs. Aromatic Groups : The cyclohexyl group in the target compound contributes to higher lipophilicity compared to phenyl or thiophene derivatives, which may limit aqueous solubility but improve membrane permeability .
Hydrogen Bonding and Crystallography
The primary amine group in this compound enables hydrogen bonding, critical for crystal engineering and supramolecular assembly. Comparative studies show:
- Graph Set Analysis : Bulky substituents like cyclohexyl may disrupt extended hydrogen-bonded networks, whereas methyl or phenyl groups allow tighter packing .
- SHELX Refinement : Widely used for small-molecule crystallography, SHELX programs could resolve steric effects introduced by cyclohexyl groups in the target compound .
Data Tables
Table 1: Structural and Functional Comparison
| Property | This compound | 3-(Cyclohexylmethyl)-4-methyl-1H-pyrazol-5-amine | 5-Amino-3-methyl-1-phenyl-1H-pyrazole |
|---|---|---|---|
| Molecular Weight | 193.29 g/mol | 193.29 g/mol | 173.22 g/mol |
| Key Substituents | Cyclohexyl, ethyl | Cyclohexylmethyl, methyl | Phenyl, methyl |
| Hydrogen Bond Donors | 2 (NH₂) | 2 (NH₂) | 1 (NH₂) |
| Lipophilicity (Predicted LogP) | ~3.5 | ~3.8 | ~2.9 |
| Applications | Discontinued intermediate | Not specified | Pharmaceutical research |
Biological Activity
3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound can be synthesized through various methods, including the cyclization of suitable precursors under controlled conditions. A common approach involves a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, leading to the formation of pyrazoline intermediates that are subsequently oxidized to yield pyrazoles.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and proteins. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. One study highlighted that pyrazolo[4,3-e][1,2,4]triazine derivatives showed stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a promising avenue for further research into the anticancer potential of pyrazole-based compounds .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study focusing on similar pyrazole derivatives, several compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationships (SARs) were explored to enhance therapeutic efficacy against these pathogens .
Case Studies
Case Study 1: Anticancer Activity
In a comparative study, researchers synthesized various pyrazolo derivatives and assessed their anticancer activity using the MTT assay. The results indicated that certain derivatives exhibited significant apoptosis induction in cancer cells through the activation of caspases involved in apoptotic pathways .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antibacterial efficacy of substituted pyrazolamines against standard bacterial strains. Among the tested compounds, some exhibited MIC values comparable to established antibiotics like streptomycin, highlighting their potential as new antimicrobial agents .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
